4-Methoxy-1,1-dimethylisoindoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-methoxy-3,3-dimethyl-1,2-dihydroisoindole |
InChI |
InChI=1S/C11H15NO/c1-11(2)9-5-4-6-10(13-3)8(9)7-12-11/h4-6,12H,7H2,1-3H3 |
InChI Key |
IECKIBLPJQAACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1)C(=CC=C2)OC)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxy 1,1 Dimethylisoindoline
Retrosynthetic Analysis of 4-Methoxy-1,1-dimethylisoindoline
A logical retrosynthetic analysis of this compound (I) suggests a disconnection of the C-N bond within the isoindoline (B1297411) ring, leading back to a substituted ortho-xylene derivative. A primary disconnection strategy involves the final reduction of a lactam intermediate, specifically 4-Methoxy-1,1-dimethylisoindolin-3-one (II). This lactam can be envisioned as arising from the cyclization of an amino acid derivative or, more directly, from the reaction of a Grignard reagent with a phthalimide (B116566) precursor.
This leads to a key disconnection at the C1 position, breaking the two C-C bonds to the gem-dimethyl group. This points towards a double Grignard addition of methylmagnesium bromide to a suitable carbonyl precursor. A plausible candidate for this precursor is N-substituted 4-methoxyphthalimide (III). The methoxy (B1213986) group is a key substituent on the aromatic ring, suggesting that a substituted phthalic anhydride (B1165640), namely 4-methoxyphthalic anhydride (IV), would be a crucial starting material. This starting material can be synthesized from commercially available precursors.
An alternative retrosynthetic approach could involve the construction of the isoindoline ring from an appropriately substituted benzylamine (B48309) derivative. For instance, a molecule like 2-(1-amino-1-methylethyl)-5-methoxybenzyl alcohol could undergo intramolecular cyclization. However, the synthesis of such a precursor presents its own set of challenges. Therefore, the strategy commencing from 4-methoxyphthalic anhydride appears more direct and is the focus of the subsequent discussion.
Development of Novel Synthetic Routes to the this compound Scaffold
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. The key steps involve the formation of a substituted phthalimide, a double Grignard reaction to introduce the gem-dimethyl group, and subsequent reduction of the resulting lactam.
Cyclization Strategies for Isoindoline Ring Formation
The initial and crucial step is the formation of the isoindoline core, which is typically achieved through the cyclization of a suitable precursor. In the context of the proposed retrosynthesis, the isoindoline ring is formed from a phthalimide derivative.
The synthesis begins with the preparation of a substituted phthalimide. For instance, N-benzylphthalimide can be synthesized under microwave irradiation from phthalimide and benzyl (B1604629) chloride with a K2CO3-Al2O3 catalyst in DMF, achieving high yields in a short reaction time mdpi.org. A similar approach can be used to prepare N-substituted 4-methoxyphthalimides from 4-methoxyphthalic anhydride. The synthesis of 4-methoxyphthalic anhydride itself can be accomplished from 4-methylphthalic anhydride through a series of oxidation and other functional group transformations chemicalbook.comgoogle.comprepchem.comprepchem.comgoogle.com.
Functionalization Approaches for the 4-Methoxy Moiety
The introduction of the 4-methoxy group is best accomplished by starting with a precursor that already contains this functionality. Synthesizing 4-methoxyphthalic anhydride is a key step. While a direct synthesis might not be readily available, analogous procedures for substituted phthalic anhydrides can be adapted. For example, the synthesis of 4-methylphthalic anhydride is well-documented chemicalbook.comgoogle.comprepchem.comgoogle.com. The methoxy group can be introduced onto the aromatic ring at various stages, for instance, through nucleophilic aromatic substitution on a suitably activated precursor or by methylation of a corresponding hydroxy derivative. A general method for the synthesis of phenols from aryl ammonium (B1175870) salts under mild conditions has been developed, which could be a potential route to a hydroxy precursor fiveable.me.
Introduction of the 1,1-Dimethyl Substitution
The gem-dimethyl group at the C1 position represents a significant synthetic challenge. A powerful method for the introduction of two identical alkyl groups at a carbonyl carbon is the Grignard reaction.
In this synthetic strategy, an N-substituted 4-methoxyphthalimide (e.g., N-benzyl-4-methoxyphthalimide) is treated with an excess of methylmagnesium bromide. Grignard reagents are known to add twice to esters and related compounds to form tertiary alcohols sigmaaldrich.compurdue.eduvaia.com. In the case of a phthalimide, the first equivalent of the Grignard reagent attacks one of the carbonyl groups to form a hemiaminal intermediate. A second equivalent then attacks the same carbon, leading to the formation of a diol intermediate which, upon workup, can cyclize to form the 1,1-dimethylisoindolin-3-one.
The reaction of methylmagnesium bromide with cyclohexanone (B45756) to yield 1-methylcyclohexanol, confirmed by IR spectroscopy, demonstrates the principle of adding a methyl group to a ketone using a Grignard reagent vaia.com. This principle is extended here to the cyclic imide system.
The resulting 4-Methoxy-1,1-dimethylisoindolin-3-one can then be reduced to the target molecule, this compound. Various reducing agents can be employed for this lactam reduction, such as lithium aluminum hydride (LiAlH4) or borane (B79455) complexes.
Stereoselective Synthesis of Chiral Isoindoline Analogues
While this compound itself is achiral, the synthetic methodologies can be adapted to produce chiral isoindoline analogues, particularly those with substitution at the C1 position that creates a stereocenter.
Asymmetric Construction of the Isoindoline Framework
The asymmetric synthesis of isoindoline derivatives can be approached in several ways, primarily focusing on creating a chiral center at the C1 position.
One strategy involves the asymmetric reduction of a prochiral cyclic imine. The imine can be generated from the corresponding isoindolinone. Various chiral reducing agents and catalysts have been developed for this purpose. For instance, chiral nonracemic sodium acyloxy borohydrides have been used for the asymmetric reduction of prochiral cyclic imines to yield enantiomerically enriched alkaloids acs.orgrsc.org. Imine reductase (IRED) enzymes have also been shown to be effective for the enantioselective reduction of 2-substituted cyclic imines unifi.it. Furthermore, iridium complexes with chiral ligands, such as (R,R)-f-SpiroPhos, have been employed for the asymmetric hydrogenation of cyclic imines rsc.org.
Another powerful approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to the nitrogen atom of the isoindolinone precursor. Subsequent reactions, such as alkylation, can proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched product.
Finally, the asymmetric addition of Grignard reagents to imines or imine derivatives can be achieved using chiral ligands. New classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) have been designed for the asymmetric addition of Grignard reagents to ketones, and similar principles can be applied to imines nih.govrsc.orgic.ac.uk. The addition of Grignard reagents to chiral imines derived from isatin (B1672199) has been shown to produce chiral, optically enriched 3-substituted 3-aminooxindoles, demonstrating the feasibility of this approach for creating quaternary stereocenters nih.govacs.org.
These stereoselective methods open the door to the synthesis of a wide range of chiral isoindoline derivatives with potential applications in medicinal chemistry and materials science.
Enantioselective Catalytic Methods for Isoindoline Formation
The direct enantioselective catalytic synthesis of isoindolines, including this compound, represents a highly efficient and atom-economical approach. This method avoids the stoichiometric use of chiral auxiliaries by employing a chiral catalyst to generate the desired enantiomer.
One prominent strategy is the asymmetric hydrogenation or transfer hydrogenation of a prochiral isoindoline precursor, such as a 3,4-dihydroisoquinoline (B110456) derivative. In this approach, a transition metal catalyst, often based on iridium, rhodium, or ruthenium, is complexed with a chiral ligand. This chiral catalyst then facilitates the stereoselective addition of hydrogen to the C=N bond of the precursor, leading to the formation of the chiral isoindoline. The choice of ligand is crucial for achieving high enantioselectivity.
Another powerful method involves the intramolecular cyclization of a suitably functionalized precursor catalyzed by a chiral transition metal complex. For example, a palladium-catalyzed intramolecular C-H amination could be envisioned, where a chiral ligand on the palladium catalyst directs the formation of one enantiomer of the isoindoline ring over the other.
The development of organocatalysis has also provided metal-free alternatives for the enantioselective synthesis of heterocyclic compounds. Chiral Brønsted acids or chiral amines can be used to catalyze the intramolecular cyclization of appropriate precursors, proceeding through chiral intermediates or transition states to afford the enantiomerically enriched isoindoline.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes.
Solvent-Free Reaction Conditions
Performing chemical reactions in the absence of a solvent, or under solvent-free conditions, offers significant environmental benefits. It eliminates solvent-related waste, reduces the risk of exposure to hazardous materials, and can simplify purification procedures. For the synthesis of isoindoline derivatives, solid-state reactions or reactions that proceed in a melt of the reactants can be explored. Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate reaction rates.
Catalyst Development for Sustainable Synthesis
The development of sustainable catalysts is a key aspect of green chemistry. This includes the design of catalysts that are highly efficient, recyclable, and derived from abundant, non-toxic metals. For the synthesis of this compound, research could focus on:
Heterogeneous Catalysts: Supporting the catalyst on a solid matrix (e.g., silica, polymers) allows for easy separation from the reaction mixture and subsequent reuse.
Organocatalysts: These metal-free catalysts are often less toxic and more environmentally benign than their transition metal counterparts.
Biocatalysts: Enzymes can offer unparalleled selectivity under mild reaction conditions (aqueous environment, ambient temperature and pressure), representing an ultimate green catalytic approach.
Atom Economy and Reaction Efficiency Maximization
Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. researchgate.net Syntheses with high atom economy are inherently greener as they generate less waste. To maximize the atom economy in the synthesis of this compound, reaction types such as addition and cycloaddition reactions are preferred over substitution and elimination reactions, which inherently produce byproducts.
The efficiency of a reaction is also assessed by its yield and selectivity. Optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of side products is a critical aspect of green synthesis. This involves careful selection of reagents, catalysts, solvents (if necessary), and reaction parameters such as temperature and pressure.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Utilizing addition and cycloaddition reactions. |
| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |
| Designing Safer Chemicals | The target molecule itself should have a favorable toxicological profile. |
| Safer Solvents and Auxiliaries | Using water or benign solvents; avoiding volatile organic compounds. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |
| Design for Degradation | Designing the final product to be biodegradable after its use. |
| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for accidents. |
Mechanistic Investigations into the Reactivity of 4 Methoxy 1,1 Dimethylisoindoline
Elucidation of Electron Density Distribution and Aromaticity within the Isoindoline (B1297411) System
The electronic properties of 4-Methoxy-1,1-dimethylisoindoline are central to its reactivity. The distribution of electrons and the aromatic character of the bicyclic system dictate its susceptibility to various chemical transformations.
The aromaticity of the isoindoline system is primarily determined by the benzene (B151609) ring. According to Hückel's rule, a planar, cyclic, and fully conjugated system with (4n+2) π electrons is considered aromatic. lumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The benzene moiety of this compound, with its 6 π electrons, fulfills these criteria, conferring significant stability to the molecule. lumenlearning.comlibretexts.org The pyrroline (B1223166) ring, being saturated, does not directly participate in the aromatic system of the benzene ring.
The electron density distribution is significantly influenced by the substituents. The methoxy (B1213986) group at the C4 position is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. Computational studies on other aromatic systems have shown that such electron-donating groups enhance the nucleophilicity of the aromatic ring. nih.gov
Table 1: Predicted Electron Density Distribution Effects in this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Aromatic Ring |
| Methoxy | C4 | +R (Resonance), -I (Inductive) | Strong activation, increased electron density at ortho and para positions |
| gem-Dimethyl | C1 | +I (Inductive) | Weak activation |
| Nitrogen | N2 | Lone Pair | Contributes to overall nucleophilicity |
Ring-Opening and Ring-Closing Reaction Pathways of this compound
The stability of the isoindoline ring system means that ring-opening reactions are generally not facile and require specific conditions or reagents. Ring-opening polymerization of some heterocyclic compounds can be initiated by cationic, anionic, or radical species, often driven by the relief of ring strain. youtube.comresearchgate.net However, the five-membered pyrroline ring fused to a benzene ring in isoindoline is relatively stable.
Ring-opening could potentially be achieved under harsh conditions, for instance, through cleavage of the C-N bonds. The mechanism would likely involve protonation or Lewis acid coordination to the nitrogen atom, followed by nucleophilic attack.
More commonly, isoindoline derivatives are synthesized through ring-closing reactions. A general and effective method for the synthesis of the isoindoline core involves the intramolecular cyclization of appropriately substituted precursors, such as 2-(aminomethyl)benzyl derivatives. For this compound, a plausible synthetic route would involve the cyclization of a precursor containing the necessary methoxy and gem-dimethyl functionalities. Intramolecular nucleophilic substitution is a key mechanism in the formation of such heterocyclic rings. youtube.com
Electrophilic and Nucleophilic Substitution Reactions on the Isoindoline Core
Electrophilic Aromatic Substitution:
The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating methoxy group. wikipedia.orglibretexts.org This group directs incoming electrophiles primarily to the ortho and para positions. libretexts.orgmasterorganicchemistry.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur preferentially at the C5 and C7 positions. wikipedia.orgyoutube.com The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. byjus.com
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-1,1-dimethyl-5-nitroisoindoline and 4-Methoxy-1,1-dimethyl-7-nitroisoindoline |
| Bromination | Br₂, FeBr₃ | 4-Bromo-5-methoxy-1,1-dimethylisoindoline and 4-Bromo-7-methoxy-1,1-dimethylisoindoline |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-methoxy-1,1-dimethylisoindoline and 7-Acyl-4-methoxy-1,1-dimethylisoindoline |
Nucleophilic Substitution:
Nucleophilic substitution reactions on the unsubstituted aromatic ring of this compound are generally difficult due to the high electron density of the benzene ring. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate nucleophilic attack, which are absent in this molecule. libretexts.org
Nucleophilic substitution could potentially occur at the benzylic C1 position if a suitable leaving group were present. However, the gem-dimethyl groups would sterically hinder such a reaction. The reaction would likely proceed through an SN1 mechanism due to the stability of the resulting benzylic carbocation, which is further stabilized by the adjacent nitrogen atom. youtube.com
Oxidative and Reductive Transformation Mechanisms
Oxidative Transformations:
The isoindoline core can be susceptible to oxidation. The nitrogen atom can be oxidized to form an N-oxide. Furthermore, the benzylic C-H bonds of the pyrroline ring can be a site for oxidation. For instance, palladium-catalyzed oxidation of some isoindoline derivatives can lead to the formation of the corresponding isoindolinones.
Reductive Transformations:
The benzene ring of the isoindoline system can be reduced under certain conditions. A study on the palladium-catalyzed formate (B1220265) reduction of substituted isoindolines showed that alkyl-substituted isoindolines could be reduced to the corresponding 4,5,6,7-tetrahydroisoindoles. However, it was noted that 4-methoxyisoindoline (B166256) was inert to these specific reaction conditions, suggesting that the electron-donating methoxy group may deactivate the ring towards this type of reduction. nih.gov Therefore, it can be inferred that this compound would also be resistant to this particular reduction method. Other stronger reducing agents, such as catalytic hydrogenation under high pressure, might be required to reduce the aromatic ring.
Thermal and Photochemical Reaction Mechanisms of this compound
Thermal Mechanisms:
The thermal stability of N-heterocyclic compounds can vary significantly depending on their structure. Studies on other N-heterocycle-stabilized compounds have shown that decomposition temperatures can range widely. beilstein-journals.org While specific data for this compound is unavailable, its relatively stable fused ring structure suggests it would possess moderate to good thermal stability. Decomposition pathways would likely involve the cleavage of the weakest bonds, potentially the C-N bonds or the bonds of the substituents, at elevated temperatures.
Photochemical Mechanisms:
The photochemical behavior of isoindoline derivatives is an area of active research. The presence of the aromatic chromophore suggests that this compound will absorb UV light. Upon photoexcitation, various reaction pathways are possible, including ring-opening, rearrangement, or reactions involving the substituents. For example, photochemical reactions of other heterocyclic systems can involve cyclization or isomerization. Without specific experimental data, the precise photochemical reaction mechanisms of this compound remain speculative.
Derivatization and Structural Modification of 4 Methoxy 1,1 Dimethylisoindoline for Advanced Applications
Synthesis of Substituted 4-Methoxy-1,1-dimethylisoindoline Derivatives
The strategic modification of this compound allows for the fine-tuning of its physicochemical properties, opening avenues for the development of novel compounds with tailored functions.
Modification of the Methoxy (B1213986) Group
The methoxy group at the 4-position is a key functional handle that can be readily transformed to introduce new functionalities.
Demethylation to Form 4-Hydroxy-1,1-dimethylisoindoline
The cleavage of the methyl ether to yield the corresponding phenol (B47542), 4-hydroxy-1,1-dimethylisoindoline, is a fundamental transformation. This reaction is typically achieved using strong Lewis acids such as boron tribromide (BBr₃). orgsyn.orgcommonorganicchemistry.comcommonorganicchemistry.com The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chemicalforums.com This demethylation is crucial as it unmasks a reactive hydroxyl group, which can then be used for further functionalization, such as etherification or esterification, to introduce a wide variety of substituents. While specific conditions for this compound are not widely reported, general protocols for aryl methyl ether cleavage are well-established. commonorganicchemistry.comchemicalforums.com
| Reagent | General Conditions | Product |
| Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), low temperature to room temperature | 4-Hydroxy-1,1-dimethylisoindoline |
| Hydrobromic Acid (HBr) | High temperature | 4-Hydroxy-1,1-dimethylisoindoline |
This table is based on general methodologies for aryl methyl ether cleavage and may require optimization for the specific substrate.
Functionalization of the Isoindoline (B1297411) Aromatic Ring
The benzene (B151609) ring of the isoindoline core is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. Given that the para position (position 7) is blocked, substitution is expected to occur primarily at the ortho position (position 5).
Halogenation
Bromination of the aromatic ring can be achieved using reagents like N-Bromosuccinimide (NBS). organic-chemistry.orgnsf.govresearchgate.net The reaction is typically carried out in the presence of a catalyst or under conditions that generate a bromonium ion or a bromine radical. The introduction of a bromine atom provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. chemicalbook.com
Nitration
Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. orgsyn.org This introduces a nitro group, which can serve as a precursor for an amino group via reduction. The resulting 4-amino-substituted isoindoline derivative can be a key intermediate for the synthesis of biologically active compounds. nih.gov
| Reaction | Reagent(s) | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-methoxy-1,1-dimethylisoindoline |
| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 4-Methoxy-1,1-dimethyl-5-nitroisoindoline |
This table outlines expected outcomes based on general principles of electrophilic aromatic substitution on activated aromatic rings.
Reactions at the Nitrogen Atom
The secondary amine of the isoindoline ring is a nucleophilic center that readily undergoes alkylation and acylation reactions, providing a straightforward method for introducing a wide array of substituents.
N-Alkylation
The nitrogen atom can be alkylated using various alkyl halides in the presence of a base. nih.govgoogle.com This reaction is fundamental for introducing alkyl chains, which can influence the lipophilicity and steric bulk of the molecule.
N-Acylation
Acylation of the nitrogen atom can be achieved using acyl chlorides or acid anhydrides. nih.govd-nb.info This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and is a common feature in many biologically active molecules. The resulting N-acylisoindolines can also serve as precursors for further transformations.
| Reaction | Reagent Type | Product Class |
| N-Alkylation | Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) | N-Alkyl-4-methoxy-1,1-dimethylisoindoline |
| N-Acylation | Acyl chloride or Anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride) | N-Acyl-4-methoxy-1,1-dimethylisoindoline |
This table provides a general overview of N-functionalization reactions applicable to the isoindoline scaffold.
Exploration of the this compound Moiety as a Building Block
The structural features of this compound make it an attractive starting material for the construction of more elaborate and functionally complex molecules.
Incorporation into Complex Organic Architectures
The isoindoline scaffold can be integrated into larger, polycyclic systems. For instance, isoindolo[2,1-a]quinolines, which have shown potential as anticancer and antibacterial agents, can be synthesized through reactions involving isoindoline precursors. nih.gov The ability to pre-functionalize the this compound core allows for the synthesis of a library of complex molecules with diverse substitution patterns. The gem-dimethyl group at the 1-position provides steric hindrance that can influence the stereochemical outcome of subsequent reactions.
Ligand Design Strategies Utilizing the Isoindoline Framework
The rigid nature of the isoindoline skeleton makes it an excellent scaffold for the design of ligands that can bind to specific biological targets. mdpi.com The substituents introduced through the derivatization strategies discussed above can be designed to interact with specific residues in a protein's binding pocket. For example, the hydroxyl group obtained from demethylation can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking interactions. nih.gov The nitrogen atom and any substituents attached to it can also be crucial for binding affinity and selectivity. The development of isoquinoline-based dipeptides has shown promise in creating antimicrobial agents, highlighting the potential of related isoindoline scaffolds in this area. nih.gov
Scaffolding for Supramolecular Assemblies
The unique structural features of the this compound scaffold, namely the rigid bicyclic core, the presence of a modifiable nitrogen atom, and the specific substitution pattern, make it an intriguing candidate for the construction of supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions to form large, well-organized structures. The design of molecules that can self-assemble into predictable and functional architectures is a key goal in this field. rsc.org
Research into related isoindolinone-based structures has demonstrated their capacity for forming complex supramolecular systems. For instance, bis(hydroxy-isoindolinone)s have been synthesized and shown to engage in self-assembly processes. researchgate.net Furthermore, the incorporation of isoindolinone fragments into macrocyclic peptides has been shown to influence their conformation and biological activity, highlighting the structure-directing properties of this scaffold. nih.gov These examples suggest that this compound, with its distinct electronic and steric properties, could be derivatized to create novel building blocks for supramolecular chemistry. Functionalization at the nitrogen atom with groups capable of specific recognition events, such as hydrogen bonding motifs or metal-coordinating ligands, would be a primary strategy to guide the self-assembly process.
Table 1: Potential Non-Covalent Interactions of Functionalized this compound Derivatives
| Interaction Type | Participating Group on Scaffold | Potential Interacting Partner |
| π-π Stacking | Aromatic ring of the isoindoline core | Other aromatic systems |
| Hydrogen Bonding | Methoxy group (acceptor), N-H (donor, if secondary) | Hydrogen bond donors/acceptors |
| Metal Coordination | Nitrogen atom, or appended chelating groups | Transition metal ions |
| van der Waals | gem-Dimethyl groups | Aliphatic or aromatic moieties |
Combinatorial Approaches to Generate this compound Libraries
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, known as libraries, which can then be screened for desired properties. nih.gov The generation of libraries based on a common scaffold allows for the systematic exploration of structure-activity relationships. The this compound core presents several points of diversity that can be exploited in a combinatorial fashion.
Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. youtube.comnih.gov This approach allows for the creation of a diverse set of individual, well-characterized molecules. For the this compound scaffold, parallel synthesis could be employed to introduce a variety of substituents at the nitrogen atom. Starting with the core scaffold, a library of derivatives could be generated by reacting it with a diverse set of building blocks, such as acyl chlorides, sulfonyl chlorides, isocyanates, or alkyl halides.
A study on the parallel synthesis of 1,2-dihydroisoquinolines, a related heterocyclic system, demonstrated the feasibility of creating a 105-membered library using a multi-component reaction. nih.gov This highlights the potential for applying similar high-throughput synthetic strategies to the isoindoline scaffold.
Table 2: Exemplar Parallel Synthesis Scheme for a this compound Library
| Step | Reagents and Conditions | Product |
| 1. Scaffold Synthesis | Synthesis of this compound | Core scaffold |
| 2. Library Generation (in parallel) | Reaction of the core scaffold with a diverse set of electrophiles (R-X) in an array of reaction blocks. Examples of R-X: Acetyl chloride, Benzoyl chloride, Methane sulfonyl chloride, Phenyl isocyanate. | A library of N-substituted this compound derivatives. |
| 3. Purification | Parallel purification techniques (e.g., solid-phase extraction, automated chromatography). | Purified library members. |
Solid-phase synthesis (SPS) offers several advantages for library generation, including the simplification of purification, as excess reagents and by-products can be easily washed away from the resin-bound product. mdpi.comrsc.org To apply SPS to the this compound scaffold, it would first need to be attached to a solid support. This could be achieved by functionalizing the aromatic ring with a suitable linker, such as a carboxylic acid or a hydroxyl group, which can then be coupled to the resin.
Once the scaffold is immobilized, a variety of chemical transformations can be performed in a stepwise manner to build up complexity. For instance, the nitrogen atom could be deprotected and then reacted with a series of building blocks. Cleavage from the solid support at the final step would yield the desired library of compounds. The synthesis of a 90-membered library of indoline-alkaloid-like polycycles has been successfully demonstrated using a stereocontrolled solid-phase approach, showcasing the power of this technique for generating complex heterocyclic libraries.
Table 3: Hypothetical Solid-Phase Synthesis Strategy for a this compound Library
| Step | Description |
| 1. Resin Functionalization | Attaching a suitable linker to a solid support (e.g., Wang resin, Rink amide resin). |
| 2. Scaffold Immobilization | Coupling of a functionalized this compound derivative to the resin-bound linker. |
| 3. Library Synthesis | Stepwise addition of building blocks to the immobilized scaffold. This could involve deprotection and coupling cycles to introduce diversity at the nitrogen atom or other positions. |
| 4. Cleavage | Release of the final compounds from the solid support using specific cleavage reagents (e.g., trifluoroacetic acid). |
| 5. Purification | Purification of the cleaved products to yield the final library. |
Theoretical and Computational Studies on 4 Methoxy 1,1 Dimethylisoindoline
Structure-Reactivity Relationship Studies via Computational Methods
Due to the lack of specific research on this compound, the creation of data tables and detailed research findings as requested is unachievable.
Advanced Analytical and Spectroscopic Methodologies for 4 Methoxy 1,1 Dimethylisoindoline Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of organic compounds in solution. For 4-Methoxy-1,1-dimethylisoindoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to assemble the complete molecular picture.
Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within a molecule. By spreading the NMR information across two frequency axes, these techniques resolve spectral overlap and reveal correlations between different nuclei. epfl.chweizmann.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). epfl.chsdsu.edu For this compound, COSY would reveal correlations between the aromatic protons on the benzene (B151609) ring and any potential couplings involving the methylene (B1212753) protons of the isoindoline (B1297411) ring if they are diastereotopic.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons to which they are attached (¹J coupling). princeton.eduyoutube.com This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would definitively link each aromatic and methylene proton signal to its corresponding carbon atom, as well as the methoxy (B1213986) and dimethyl proton signals to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). sdsu.eduprinceton.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. In the case of this compound, HMBC correlations would be expected between the gem-dimethyl protons and the adjacent quaternary carbon (C1) and the methylene carbon, as well as between the methoxy protons and the aromatic carbon to which the methoxy group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is critical for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could reveal through-space interactions between the protons of the gem-dimethyl groups and nearby aromatic or methylene protons, providing insights into the molecule's preferred conformation.
A hypothetical table of expected 2D NMR correlations for this compound is presented below:
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC/HMQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| Aromatic Protons | Other Aromatic Protons | Corresponding Aromatic Carbons | Adjacent and Quaternary Aromatic Carbons, Methylene Carbon | Adjacent Aromatic Protons, Methoxy Protons |
| Methylene Protons | Each Other (if diastereotopic) | Methylene Carbon | Quaternary Carbon (C1), Aromatic Carbons | Gem-dimethyl Protons, Aromatic Protons |
| Methoxy Protons | None | Methoxy Carbon | Aromatic Carbon attached to OCH₃ | Nearby Aromatic Protons |
| Gem-dimethyl Protons | None | Dimethyl Carbons | Quaternary Carbon (C1), Methylene Carbon | Methylene Protons, Each Other |
While solution-state NMR provides information about a molecule's average structure, solid-state NMR (ssNMR) can characterize the compound in its crystalline or adsorbed states. acs.orgrsc.org This technique is particularly valuable for studying polymorphism (the ability of a solid material to exist in more than one form or crystal structure) and for understanding how the molecule packs in a solid lattice. For this compound, ssNMR could be used to:
Identify the presence of different crystalline forms.
Determine the number of unique molecules in the asymmetric unit of the crystal.
Characterize the compound when adsorbed onto a surface, for example, in a catalytic or materials science context. acs.org
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in the solid state. nih.gov
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. wikipedia.orgyoutube.com In a typical experiment, a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are analyzed. This process provides detailed structural information by revealing how the molecule breaks apart. For this compound, characteristic fragmentation pathways could be elucidated. Drawing parallels from the fragmentation of related isoquinoline (B145761) alkaloids, one might expect cleavages such as the loss of a methyl group from the gem-dimethyl moiety or the loss of the methoxy group. nih.govnih.govresearchgate.net The precise fragmentation pattern would provide a "fingerprint" that can be used for identification and structural confirmation.
A hypothetical fragmentation table for this compound is shown below:
| Precursor Ion (m/z) | Fragmentation Process | Product Ion (m/z) | Neutral Loss |
| [M+H]⁺ | Loss of a methyl radical | [M+H - 15]⁺ | CH₃• |
| [M+H]⁺ | Loss of the methoxy group | [M+H - 31]⁺ | •OCH₃ |
| [M+H]⁺ | Retro-Diels-Alder type fragmentation | Varies | Varies |
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. nih.gov Instead of just providing a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound (C₁₁H₁₅NO), HRMS would be able to confirm its elemental composition by providing an exact mass measurement that is consistent with this formula, differentiating it from any potential isomers or isobaric impurities.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to generate a detailed 3D model of the molecule's electron density. wikipedia.org
For this compound, obtaining a suitable single crystal would allow for:
Unambiguous confirmation of its covalent structure.
Precise measurement of bond lengths and angles.
Determination of the absolute stereochemistry if the molecule is chiral and crystallizes in a chiral space group.
Analysis of the crystal packing, which reveals intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-stacking that govern the solid-state architecture. researchgate.net
The structural information obtained from X-ray crystallography is invaluable for understanding the physical properties of the solid material and for computational modeling studies.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the real-time monitoring of chemical reactions involving this compound. These methods probe the vibrational modes of a molecule, which are sensitive to the specific bonds and their chemical environment.
Functional Group Analysis:
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional moieties.
Aromatic C-H Stretching: Vibrations associated with the aromatic C-H bonds typically appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The methyl groups (CH₃) will show symmetric and asymmetric stretching vibrations in the 2850-2970 cm⁻¹ range.
C-O-C Stretching: The ether linkage of the methoxy group gives rise to a strong, characteristic C-O-C stretching band, generally observed between 1230 cm⁻¹ and 1270 cm⁻¹ for the asymmetric stretch and around 1030-1050 cm⁻¹ for the symmetric stretch.
C-N Stretching: The stretching vibration of the C-N bond within the isoindoline ring is expected in the 1250-1350 cm⁻¹ region.
Aromatic Ring Vibrations: The benzene ring itself has several characteristic in-plane and out-of-plane bending vibrations. For a 1,2,3-trisubstituted benzene ring, which is relevant to the aromatic portion of this compound, characteristic patterns of absorption bands are expected.
Theoretical calculations, often employing Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the precise assignment of these experimental bands. nih.govijert.org For instance, studies on similar molecules like 4-methoxythioanisole (B167831) have demonstrated the utility of DFT in assigning vibrational modes. ijert.org
Reaction Monitoring:
The distinct spectral signatures of functional groups allow for the real-time monitoring of chemical reactions. For example, during the synthesis of this compound, IR spectroscopy can be used to track the disappearance of reactant-specific peaks and the emergence of product-specific peaks. This provides valuable kinetic and mechanistic information.
A hypothetical table of expected IR and Raman vibrational frequencies for this compound is presented below. The exact positions can vary based on the molecular environment and measurement conditions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H (CH₃) | Asymmetric/Symmetric Stretching | 2850 - 2970 | IR, Raman |
| C-O-C (Methoxy) | Asymmetric Stretching | 1230 - 1270 | IR |
| C-O-C (Methoxy) | Symmetric Stretching | 1030 - 1050 | IR |
| C-N (Isoindoline) | Stretching | 1250 - 1350 | IR, Raman |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman |
Chiroptical Spectroscopy (CD, ORD) for Chiral Isoindoline Derivatives
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are indispensable for studying chiral molecules. saschirality.org These methods measure the differential interaction of a chiral sample with left and right circularly polarized light. libretexts.orgnih.gov While this compound itself is achiral, the introduction of a chiral center, for instance, at one of the methyl-bearing carbons or through substitution on the nitrogen atom, would render it optically active.
Circular Dichroism (CD):
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org For chiral isoindoline derivatives, CD spectra can provide crucial information about:
Absolute Configuration: By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of a chiral center can be determined. saschirality.org
Conformational Analysis: The CD signal is highly sensitive to the three-dimensional arrangement of atoms in a molecule. mdpi.com Therefore, it can be used to study the preferred conformations of chiral isoindoline derivatives in solution.
Electronic Transitions: CD spectra reveal information about the electronic transitions within the molecule, particularly those associated with the chromophores, such as the aromatic ring.
Research on related chiral systems, such as isoindolinones, has demonstrated the power of Vibrational Circular Dichroism (VCD), an extension of CD into the infrared region, in elucidating their solution and solid-state structures. nih.gov These studies often rely on DFT calculations to interpret the complex VCD patterns. nih.gov
Optical Rotatory Dispersion (ORD):
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to CD through the Kronig-Kramers relations. ORD can also be used to determine the absolute configuration and study conformational equilibria of chiral isoindoline derivatives.
Applications in Chemical Synthesis and Catalysis
4-Methoxy-1,1-dimethylisoindoline as a Ligand in Transition Metal Catalysis
Isoindoline-based ligands have been successfully employed in a variety of transition-metal-catalyzed reactions. These ligands can coordinate to a metal center, influencing its reactivity and selectivity.
Design Principles for Chiral Isoindoline (B1297411) Ligands
The development of chiral isoindoline ligands is a significant area of research aimed at achieving high enantioselectivity in asymmetric catalysis. Key design principles include:
Rigid Scaffold: The inherent rigidity of the isoindoline backbone helps to create a well-defined and predictable chiral environment around the metal center.
Stereogenic Centers: The introduction of stereogenic centers, for instance at the 1-position or on substituents, is crucial for inducing chirality. In the case of this compound, derivatization to introduce chirality would be necessary for asymmetric applications.
Modulation of Steric and Electronic Properties: The substituents on the isoindoline ring play a critical role. The methoxy (B1213986) group at the 4-position is an electron-donating group, which can influence the electron density at the metal center. The gem-dimethyl group at the 1-position provides significant steric bulk, which can be exploited to control the approach of substrates.
Chelation: Many effective isoindoline ligands are designed to be multidentate, often as pincer-type ligands, to form stable complexes with the metal. For example, bis(pyridylimino)isoindolines are NNN-pincer ligands that have been used in various catalytic applications. researchgate.net
Mechanistic Role in Catalytic Cycles
In a catalytic cycle, an isoindoline-based ligand can play several roles:
Stabilization of the Metal Center: The ligand stabilizes the active metal catalyst, preventing decomposition or aggregation.
Tuning of Reactivity: The electronic properties of the ligand, influenced by substituents like the methoxy group, can modulate the redox potential and Lewis acidity of the metal center, thereby affecting the rates of key steps in the catalytic cycle such as oxidative addition and reductive elimination.
Creation of a Chiral Pocket: In asymmetric catalysis, the chiral ligand creates a three-dimensional space that preferentially binds one enantiomer of the substrate or directs the formation of one enantiomeric product. The steric bulk of the gem-dimethyl groups in this compound would contribute significantly to the shape of this pocket.
Influence on Enantioselectivity in Asymmetric Reactions
The enantioselectivity of a reaction catalyzed by a chiral metal-isoindoline complex is highly dependent on the ligand's structure. The precise arrangement of substituents around the chiral center(s) of the ligand dictates the facial selectivity of substrate coordination and subsequent bond formation. While no specific data exists for this compound, research on other chiral isoindoline derivatives demonstrates their potential. For instance, the synthesis of chiral 1,3-diols has been achieved with high enantiomeric purity using organocatalysts, highlighting the potential of chiral scaffolds in asymmetric transformations. nih.gov
Organocatalytic Applications of this compound Derivatives
Derivatives of this compound could also serve as organocatalysts. The isoindoline nitrogen can act as a Lewis base or be part of a more complex chiral scaffold. For example, chiral isoindoline-containing structures can be used to catalyze aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. The development of such catalysts often involves creating derivatives that possess both a reactive site and a chiral backbone to control the stereochemical outcome of the reaction.
Use of this compound in Materials Science as a Structural Component
The rigid and well-defined structure of isoindoline derivatives makes them interesting candidates for incorporation into advanced materials.
Precursor for Polymer Synthesis
While direct polymerization of this compound is not reported, its structural features suggest potential as a monomer or a building block for polymers with specific properties. Functionalization of the isoindoline, for example, by introducing polymerizable groups, would be a necessary first step. The resulting polymers could exhibit enhanced thermal stability and specific optical or electronic properties derived from the incorporated isoindoline units. The synthesis of various substituted isoindolinones, which are related structures, has been extensively studied and these compounds are recognized as important intermediates for biologically active molecules and functional materials. organic-chemistry.orgrsc.org
Incorporation of this compound into Organic Frameworks Remains an Unexplored Area of Research
Despite a thorough review of scientific literature and chemical databases, there is currently no available research detailing the incorporation of the chemical compound this compound into organic frameworks such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).
The synthesis and application of functionalized organic ligands are central to the development of new porous materials with tailored properties. Scientists actively explore a vast array of molecular building blocks to construct these frameworks, leading to advancements in gas storage, separation, and catalysis. However, it appears that this compound has not yet been utilized or reported in the scientific literature as a ligand or structural component in the design and synthesis of such materials.
Searches for related isoindoline-based ligands and frameworks with methoxy or dimethyl functional groups have also not yielded any connection to the specific compound . While the broader families of isoindoline derivatives and functionalized aromatic compounds are employed in materials science, the unique combination of the isoindoline core with both a methoxy and a gem-dimethyl group at the specified positions has not been described in the context of organic framework chemistry.
This lack of data indicates that the potential of this compound as a building block for organic frameworks is a novel and uncharted area of chemical research. Future studies may explore the synthesis of this compound and its subsequent use as a ligand, potentially leading to the creation of new frameworks with unique structural and functional properties.
Future Research Directions and Unexplored Avenues for 4 Methoxy 1,1 Dimethylisoindoline
Development of Novel Synthetic Methodologies for Enhanced Scalability
While general methods for isoindoline (B1297411) synthesis exist, developing methodologies specifically tailored for the scalable production of 4-Methoxy-1,1-dimethylisoindoline is a crucial first step for enabling extensive research. Current strategies for creating substituted isoindolines often involve multi-step sequences that can be inefficient for large-scale synthesis. wikipedia.org Future research should focus on creating more direct and efficient routes.
One promising approach is the exploration of palladium-catalyzed dehydrogenative C-H cyclization of suitable precursors. rsc.org This method offers an atom-economical pathway to the isoindoline core and avoids the need for pre-functionalized starting materials. Research could investigate the synthesis of a precursor like 2-(1-methoxy-2-methylpropan-2-yl)-N-mesylbenzamide and its subsequent cyclization.
Furthermore, leveraging cascade reactions could provide a powerful tool for constructing the this compound scaffold in a single, efficient step. researchgate.net Investigating tandem addition/cyclization reactions between appropriately substituted benzonitriles and organometallic reagents could lead to a high-yielding and scalable process. researchgate.net
Table 1: Potential Scalable Synthetic Strategies for this compound
| Methodology | Potential Precursor | Key Advantages |
| Palladium-Catalyzed Dehydrogenative C-H Cyclization | 2-(1-methoxy-2-methylpropan-2-yl)-N-mesylbenzamide | Atom economy, avoids pre-functionalization |
| Cascade Addition/Cyclization | ortho-functionalized benzonitrile (B105546) and a dimethyl-containing organometallic reagent | High efficiency, single-step synthesis |
| [3+2] Cycloaddition | Azomethine ylide and a substituted quinone | Potential for chiral derivatives |
Expansion of Reaction Scope for Derivatization
The functional groups on this compound—the methoxy (B1213986) group and the secondary amine—offer multiple handles for derivatization, opening the door to a wide array of new analogues with potentially enhanced properties. Future research should systematically explore the reaction scope at these sites.
The secondary amine is a prime target for N-substitution. This can be achieved through various reactions, including alkylation, acylation, and arylation, to introduce a diverse range of functional groups. nih.gov These modifications can significantly influence the molecule's electronic properties, solubility, and biological activity. For instance, creating a library of N-aryl or N-heteroaryl derivatives could be a fruitful avenue for discovering compounds with specific biological targets. nih.gov
The methoxy group on the benzene (B151609) ring also presents opportunities for derivatization. Demethylation to the corresponding phenol (B47542) would provide a versatile intermediate for introducing new functionalities through O-alkylation or esterification. This could be particularly useful for creating prodrugs or for fine-tuning the molecule's pharmacokinetic profile.
Table 2: Proposed Derivatization Reactions for this compound
| Reaction Site | Reaction Type | Potential Reagents | Purpose of Derivatization |
| Secondary Amine | N-Alkylation | Alkyl halides, triflates | Modify steric and electronic properties |
| Secondary Amine | N-Acylation | Acyl chlorides, anhydrides | Introduce amide functionalities for altered bioactivity |
| Secondary Amine | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | Explore structure-activity relationships with aromatic substituents |
| Methoxy Group | Demethylation | Boron tribromide (BBr3) | Create a phenolic intermediate for further functionalization |
| Phenolic Intermediate | O-Alkylation | Alkyl halides with a base | Introduce diverse ether linkages |
Advanced Computational Modeling for Predictive Chemistry
Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. For this compound, advanced computational studies can provide significant insights.
Molecular docking simulations could be employed to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. scielo.org.mxscielo.org.mx This can help in identifying potential therapeutic applications and in prioritizing the synthesis of the most promising analogues. For example, docking studies on enzymes like cyclooxygenases or lipoxygenases, which are known targets for some isoindoline derivatives, could be a starting point. nih.govscielo.org.mx
Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This information can aid in predicting the most likely sites for electrophilic or nucleophilic attack, thus informing derivatization strategies. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on a library of derivatives could establish a correlation between structural features and biological activity, accelerating the drug discovery process. mdpi.com
Exploration of New Catalytic Roles for Isoindoline Scaffolds
Isoindoline derivatives have shown promise as ligands in transition metal catalysis. researchgate.net The nitrogen atom of the isoindoline ring can coordinate to metal centers, and the substituents on the scaffold can be tailored to fine-tune the catalytic activity and selectivity.
Future research could explore the use of this compound as a ligand in various catalytic transformations. The presence of the methoxy and dimethyl groups could influence the steric and electronic environment of the metal center, potentially leading to novel catalytic properties. For instance, metal complexes of this isoindoline could be screened for activity in cross-coupling reactions, hydrogenations, or asymmetric catalysis. The synthesis of chiral versions of this ligand could also open up avenues in enantioselective catalysis.
Interdisciplinary Research Integrating this compound into Emerging Fields
The unique properties of the isoindoline scaffold make it a candidate for applications beyond traditional medicinal chemistry. Interdisciplinary research could integrate this compound into emerging fields such as materials science and chemical biology.
In materials science, isoindoline-containing polymers or small molecules could be investigated for their optical or electronic properties. acgpubs.org The rigid bicyclic structure combined with the potential for π-stacking interactions makes them interesting candidates for organic electronics.
In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used for imaging applications, or biotinylated versions could be used for target identification studies. The development of isoindoline-based inhibitors for enzymes like ADAMTS-4/5 highlights the potential for creating targeted molecular tools. acs.org
Q & A
Q. What are the primary synthetic routes for 4-Methoxy-1,1-dimethylisoindoline, and how are they optimized for yield?
Answer: The compound is synthesized via methoxyethanone precursors and isoindoline derivatives under controlled conditions. Key steps include:
- Electrophilic substitution : Using sulfuric acid as a catalyst for methoxy group introduction (yields up to 87%) .
- Heterocyclic ring formation : Nitrogen-protected intermediates are reacted with dimethylating agents (e.g., dimethyl sulfate) under inert atmospheres .
Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (reflux vs. room temperature) improves yields. Reaction progress is monitored via HPLC or TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR identify methoxy (-OCH) and dimethyl groups (δ ~3.2–3.5 ppm for CH) .
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and aromatic C-H (3050–3100 cm) confirm structural motifs .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 191.18 for CHNO) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for this compound?
Answer:
- Molecular docking : Predicts binding affinities with biological targets (e.g., enzymes), reconciling discrepancies between in vitro and in vivo activity .
- DFT calculations : Optimizes molecular geometry and electronic properties, clarifying unexpected NMR or IR peaks .
- Statistical validation : Use ANOVA or Bayesian analysis to assess reproducibility in reaction yields or spectral data .
Q. What strategies address low solubility of this compound in biological assays?
Answer:
- Co-solvent systems : DMSO/PEG300 (1:3 v/v) enhances aqueous solubility while maintaining stability .
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) improves bioavailability without altering core reactivity .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles achieves controlled release .
Q. How do researchers analyze conflicting bioactivity data across studies?
Answer:
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC variability in enzyme inhibition assays) .
- Dose-response refinement : Test compound purity (>98% via HPLC) and adjust concentrations to eliminate false negatives/positives .
- Pathway mapping : Use transcriptomics or proteomics to confirm target engagement and off-target effects .
Methodological Recommendations
- Reproducibility : Pre-dry solvents and reagents to avoid hydrolysis of methoxy groups .
- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and bioactivity datasets .
- Ethical compliance : Validate cytotoxicity profiles before in vivo testing (e.g., OECD guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
